6-Bromo-1-methylquinoxaline-2,3-dione

説明

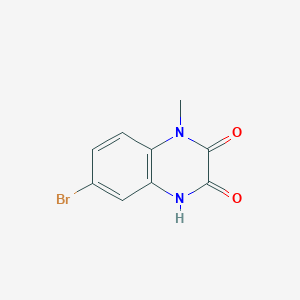

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVAGOLEYHCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 1 Methylquinoxaline 2,3 Dione

Historical and Classical Synthetic Approaches to Quinoxaline-2,3-dione Derivatives

The foundational chemistry for synthesizing the quinoxaline-2,3-dione scaffold traditionally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net One of the most established and straightforward methods is the reaction of a substituted o-phenylenediamine with oxalic acid. ias.ac.innih.gov This approach has been widely utilized due to the ready availability of the starting materials and the relative simplicity of the reaction, often proceeding with good yields.

Historically, these reactions were often conducted under harsh conditions, such as high temperatures and the use of strong acid catalysts, which could lead to longer reaction times and the formation of byproducts. ekb.eg The general mechanism involves the initial formation of a di-Schiff base intermediate, which then undergoes cyclization and subsequent tautomerization to yield the stable quinoxaline-2,3-dione ring system. The versatility of this method allows for the introduction of various substituents on the benzene (B151609) ring by starting with appropriately substituted o-phenylenediamines.

Development and Optimization of Contemporary Synthetic Pathways for 6-Bromo-1-methylquinoxaline-2,3-dione

The synthesis of the target molecule, this compound, typically proceeds through a two-step sequence: the initial formation of the 6-bromo-1,4-dihydroquinoxaline-2,3-dione precursor, followed by N-methylation.

A primary and effective route to the precursor, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid. nih.gov This reaction establishes the core brominated quinoxaline-2,3-dione structure.

Regioselective Bromination Strategies

Regioselectivity in the bromination of the quinoxaline (B1680401) ring system is crucial for the specific synthesis of the 6-bromo isomer. When starting with an unsubstituted quinoxaline, direct bromination often leads to a mixture of products. A common method for the bromination of quinoxaline involves the use of N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dimethylformamide (DMF), often in the presence of a radical initiator like benzoyl peroxide. chemicalbook.com This method has been shown to produce 6-bromoquinoxaline (B1268447) as the sole monobrominated product. chemicalbook.com

For the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione, the regioselectivity is controlled by the starting material, 4-bromo-1,2-phenylenediamine, ensuring the bromine atom is positioned at the desired 6-position of the resulting quinoxaline ring.

The following table summarizes a typical regioselective bromination of quinoxaline:

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Product | Yield |

| Quinoxaline | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Acetic Acid | 20 hours (reflux) | 6-Bromoquinoxaline | 50% |

| Quinoxaline | N-Bromosuccinimide (NBS) | Benzoyl peroxide | DMF | 20 hours (reflux) | 6-Bromoquinoxaline | 51% |

N-Methylation and Alkylation Methodologies

Once the 6-bromo-1,4-dihydroquinoxaline-2,3-dione precursor is obtained, the subsequent step is N-methylation to introduce the methyl group at the 1-position. General N-alkylation of quinoxalinone scaffolds can be achieved using various alkylating agents in the presence of a base. nih.gov

While specific optimized conditions for the N-methylation of 6-bromo-1,4-dihydroquinoxaline-2,3-dione are not extensively detailed in the readily available literature, general protocols for N-alkylation of related heterocyclic systems can be applied. These typically involve the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen atom, facilitating nucleophilic attack. The choice of base and solvent can influence the reaction rate and yield.

For instance, the alkylation of a related indolo[2,3-b]quinoxaline system has been achieved using dibromoethane in DMF with potassium carbonate as the base. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of quinoxaline-2,3-dione derivatives, several green chemistry approaches have been explored. ekb.egresearchgate.netresearchgate.net

One notable green method for the synthesis of the quinoxaline-2,3-dione core involves a one-pot, solvent-free reaction of substituted o-phenylenediamines with oxalic acid at room temperature using a simple grinding method. ias.ac.in This approach offers advantages such as high atom economy, operational simplicity, and avoidance of hazardous solvents. ias.ac.in Although not specifically reported for the 6-bromo derivative, this methodology presents a promising green alternative for the synthesis of the precursor. The presence of electron-withdrawing groups, such as bromine, on the diamine starting material has been noted to result in lower yields and longer reaction times in these solvent-free conditions. ias.ac.in

Microwave-assisted synthesis is another green technique that has been successfully employed for the preparation of quinoxaline derivatives, often leading to significantly reduced reaction times and improved yields. researchgate.net

Advanced Reaction Conditions and Yield Enhancement Techniques

To improve the efficiency of quinoxaline-2,3-dione synthesis, various advanced reaction conditions and catalysts have been investigated. The use of recyclable solid acid catalysts, such as alumina-supported heteropolyoxometalates, has been shown to promote the condensation reaction at room temperature with high yields. nih.gov These heterogeneous catalysts offer the advantage of easy separation and reuse, contributing to a more sustainable process.

For the N-alkylation step, optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and base is crucial for maximizing the yield of this compound. The use of phase-transfer catalysts can also be explored to enhance the rate of N-alkylation reactions, particularly when dealing with sparingly soluble starting materials.

The following table provides a summary of yields for the synthesis of various substituted quinoxaline-2,3-diones using a green, solvent-free grinding method, which can serve as a reference for potential yield expectations.

| Substituent on o-phenylenediamine | Reaction Time (minutes) | Yield (%) |

| H | 10 | 92 |

| 4-Nitro | 25 | 81 |

| 4-Chloro | 20 | 85 |

| 4-Methyl | 10 | 90 |

| 4,5-Dichloro | 30 | 78 |

| Data adapted from a study on the green synthesis of quinoxaline-2,3-dione derivatives. ias.ac.in |

Advanced Structural Characterization and Spectroscopic Analysis of 6 Bromo 1 Methylquinoxaline 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 6-Bromo-1-methylquinoxaline-2,3-dione, ¹H and ¹³C NMR spectra provide definitive evidence for the proposed structure and offer insights into the electronic environment of each nucleus.

Quinoxaline-2,3-diones can theoretically exist in tautomeric forms, primarily the diketo and enol-keto forms. However, spectroscopic evidence from related quinoxalinedione (B3055175) compounds strongly indicates that they exist predominantly in the diamide (B1670390) or diketo form in both solid state and solution. researchgate.netwikipedia.org The NMR data for this compound is consistent with this observation, showing distinct signals for the N-methyl group and the aromatic protons without evidence of enolic protons.

The ¹H NMR spectrum would be expected to show characteristic signals for the three protons on the benzene (B151609) ring and the three protons of the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the dione (B5365651) functionality, as well as the electron-donating nature of the methyl group. The expected aromatic signals would appear in the downfield region, typically between 7.0 and 8.0 ppm, with coupling patterns (doublets and doublets of doublets) revealing their relative positions. The N-methyl signal would appear as a singlet in the upfield region, likely around 3.5 ppm.

The ¹³C NMR spectrum provides further confirmation, with distinct signals for the two carbonyl carbons (C2 and C3), the six carbons of the benzene ring, and the N-methyl carbon. The carbonyl carbons are characteristically deshielded, appearing significantly downfield (e.g., >150 ppm).

While standard NMR provides the primary structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed for conformational analysis, revealing through-space interactions between protons, such as between the N-methyl protons and the adjacent aromatic proton at the C8 position. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar quinoxaline (B1680401) structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 (s, 3H) | ~30 |

| C5-H | ~7.8 (d) | ~130 |

| C6-Br | - | ~120 |

| C7-H | ~7.5 (dd) | ~135 |

| C8-H | ~7.3 (d) | ~115 |

| C2=O | - | ~155 |

| C3=O | - | ~158 |

| C4a | - | ~132 |

| C8a | - | ~138 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous validation of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₉H₇BrN₂O₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for analysis. rsc.org The fragmentation pathway of quinoxaline-2,3-diones under mass spectrometric conditions typically involves characteristic losses of small, stable molecules. A plausible fragmentation pathway for this compound would begin with the molecular ion and proceed through sequential losses of carbonyl groups (CO), which is a common fragmentation for diones.

A potential fragmentation pathway could be:

Loss of CO: The initial loss of a carbonyl group from the molecular ion to form a stable intermediate.

Second Loss of CO: Subsequent loss of the second carbonyl group.

Loss of Br: Fission of the carbon-bromine bond.

Ring Contraction/Rearrangement: The heterocyclic ring may undergo complex rearrangements following initial fragmentation.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound M = C₉H₇⁷⁹BrN₂O₂ (Exact Mass: 253.9718) and C₉H₇⁸¹BrN₂O₂ (Exact Mass: 255.9698)

| Fragment Ion | Formula | Proposed Loss |

| [M]⁺ | C₉H₇BrN₂O₂⁺ | - |

| [M-CO]⁺ | C₈H₇BrN₂O⁺ | Loss of CO |

| [M-2CO]⁺ | C₇H₇BrN₂⁺ | Loss of 2xCO |

| [M-Br]⁺ | C₉H₇N₂O₂⁺ | Loss of Br radical |

| [M-CO-Br]⁺ | C₈H₇N₂O⁺ | Loss of CO and Br |

X-ray Crystallography for Precise Molecular Architecture and Crystal Packing Determination

While a specific crystal structure for this compound was not found in the surveyed literature, X-ray crystallography data from closely related quinoxaline and isatin (B1672199) derivatives provide a strong basis for predicting its solid-state architecture. nih.govtandfonline.comnih.gov

It is expected that the quinoxaline-2,3-dione core would be largely planar. The fusion of the benzene and pyrazine-dione rings creates a rigid bicyclic system. The N-methyl group would be attached to this plane. Bond lengths within the dione moiety, specifically the C=O bonds, would exhibit typical double-bond character (~1.22 Å), while the C2-C3 bond would be longer than a typical double bond, reflecting the repulsion between the adjacent carbonyl groups. nih.gov

In the solid state, the crystal packing would be dominated by intermolecular interactions. Given the planar nature of the aromatic system, π-π stacking interactions between the quinoxaline rings of adjacent molecules are highly probable. nih.gov These interactions play a critical role in the stability of the crystal lattice. Additionally, weak C-H···O or C-H···Br hydrogen bonds may further influence the three-dimensional packing arrangement. The bromine atom could also participate in halogen bonding (Br···O or Br···N interactions), further stabilizing the crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra for this compound would be characterized by several key vibrational modes.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. nih.gov For cyclic diamides, these typically appear in the region of 1680-1720 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of substituents. The spectrum would also show aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-N bond stretching vibrations would be found in the 1200-1350 cm⁻¹ region. The C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations and the C=C bonds. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the precise assignment of observed experimental bands. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H | Stretching | 3050-3150 | Medium-Weak |

| Methyl C-H | Stretching | 2850-2960 | Medium |

| C=O (Amide) | Stretching | 1680-1720 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| C-N | Stretching | 1200-1350 | Medium-Strong |

| C-Br | Stretching | 500-650 | Medium-Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is dictated by its extended π-conjugated system. nih.gov

The quinoxaline-2,3-dione core contains both π bonds and non-bonding electrons (on oxygen and nitrogen atoms), allowing for two primary types of electronic transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region (around 250-350 nm). nih.gov

n → π* transitions: These involve the excitation of a non-bonding electron (from the carbonyl oxygens) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often extending into the visible region. ias.ac.in

The presence of the bromine atom (an auxochrome) and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima (λ_max) and changes in molar absorptivity. The solvent polarity can also influence the positions of these bands. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and correlate them with the experimental UV-Vis spectrum. ias.ac.inresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Relative Intensity |

| π → π | ~280-350 | High |

| n → π | ~380-420 | Low |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to molecules that can exist as enantiomers.

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. The molecule possesses a plane of symmetry that bisects the quinoxaline ring. As a result, it cannot be resolved into enantiomers and will not exhibit a Circular Dichroism spectrum. Therefore, this analytical method is not applicable for the enantiomeric analysis of this specific compound.

Chemical Reactivity and Derivatization Studies of 6 Bromo 1 Methylquinoxaline 2,3 Dione

Reactivity of the Bromine Substituent: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of the quinoxalinedione (B3055175) ring is a key functional group for derivatization. Its reactivity is primarily governed by the electron-deficient nature of the aromatic ring, which facilitates both nucleophilic aromatic substitution (SNAr) and various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The quinoxaline-2,3-dione core contains two electron-withdrawing amide groups, which activate the benzene (B151609) ring towards nucleophilic attack. libretexts.org This activation is particularly effective for substituents at the ortho and para positions relative to the electron-withdrawing groups. In the case of 6-Bromo-1-methylquinoxaline-2,3-dione, the bromine atom is positioned para to one of the carbonyl groups and meta to the other, rendering it susceptible to displacement by strong nucleophiles under suitable conditions. SNAr reactions typically proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. libretexts.orgtotal-synthesis.com

Common nucleophiles used in SNAr reactions with activated aryl halides include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would be expected to yield the corresponding 6-methoxy derivative. The reaction conditions, such as solvent and temperature, play a critical role in the success of these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine substituent on this compound serves as an excellent handle for these transformations, with palladium-catalyzed reactions being the most prevalent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 6-alkynyl-1-methylquinoxaline-2,3-dione derivatives. These derivatives can serve as precursors for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing N-aryl and N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds. The choice of ligand on the palladium catalyst is often critical for achieving high yields and broad substrate scope. wikipedia.org

The table below summarizes the expected products from these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-1-methylquinoxaline-2,3-dione |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-1-methylquinoxaline-2,3-dione |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(R¹R²N)-1-methylquinoxaline-2,3-dione |

Reactivity of the N-Methyl Group: Functionalization and Transformation Reactions

The N-methyl group at the N1 position offers another site for chemical modification, although it is generally less reactive than the bromine substituent. Functionalization typically requires specific reagents and conditions to activate the C-H bonds of the methyl group or to achieve N-demethylation.

Direct C-H functionalization of N-methyl groups in heterocyclic systems is a growing area of research, often involving transition metal catalysis. scispace.com For instance, palladium-catalyzed C-H arylation could potentially introduce an aryl group onto the methyl substituent, leading to N-benzyl derivatives. However, such reactions can be challenging due to the need for directing groups or specific catalysts to achieve selectivity.

Alternatively, N-demethylation can be performed to generate the corresponding N-H compound, 6-bromoquinoxaline-2,3-dione. This transformation can be achieved using various reagents, such as strong acids or specific demethylating agents. The resulting secondary amide can then be re-alkylated or functionalized with different groups, providing a route to a wider array of N1-substituted derivatives. This two-step process of demethylation followed by N-alkylation significantly increases the structural diversity that can be achieved from the parent compound.

Reactivity of the Quinoxalinedione Core: Electrophilic, Nucleophilic, and Radical Transformations

The quinoxaline-2,3-dione core possesses a unique reactivity pattern due to the presence of both the benzene ring and the pyrazine-dione system.

Electrophilic Transformations: The benzene portion of the molecule can undergo electrophilic aromatic substitution, such as nitration or halogenation. However, the electron-withdrawing nature of the dione (B5365651) system deactivates the ring towards electrophilic attack. Therefore, harsh reaction conditions are typically required, and the substitution pattern will be directed by the existing bromine and N-methyl groups.

Nucleophilic Transformations: The carbonyl groups at the C2 and C3 positions are susceptible to nucleophilic addition. masterorganicchemistry.com While the amide resonance reduces the electrophilicity of these carbons compared to ketones, strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyls. sapub.org These reactions can lead to the formation of hydroxylated derivatives or, with subsequent dehydration, to the introduction of substituents at the C2 and C3 positions. Furthermore, the N-H group in the demethylated analogue can undergo reactions such as the Mannich reaction, where formaldehyde and a secondary amine are used to introduce an aminomethyl group. nih.gov

Radical Transformations: The quinoxaline (B1680401) ring can also participate in radical reactions. For example, radical alkylation can introduce alkyl groups onto the heterocyclic core. Recent studies have shown that quinoxalin-2(1H)-ones can undergo multi-component reactions involving radical intermediates to achieve C-H functionalization. nih.gov These methods offer novel pathways for creating complex derivatives under mild conditions.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination pathway. libretexts.org The first step, the nucleophilic attack on the carbon bearing the bromine, is typically the rate-determining step. total-synthesis.com The stability of the resulting Meisenheimer complex is paramount; the electron-withdrawing quinoxalinedione core plays a vital role in delocalizing the negative charge through resonance. Recent studies, however, suggest that for some substrates, the SNAr reaction may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.govrsc.orgnih.gov The exact mechanism can depend on the nature of the nucleophile, the leaving group, and the aromatic system. nih.gov

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are well-established. libretexts.orglibretexts.orgresearchgate.net They all initiate with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. wikipedia.orgresearchgate.net This is followed by transmetalation (in Suzuki reactions) or coordination and deprotonation of the coupling partner (in Sonogashira and Buchwald-Hartwig reactions). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org The specific ligands coordinated to the palladium center are crucial as they influence the efficiency of each step in the catalytic cycle.

Synthesis of Advanced Derivatives for Structure-Activity Relationship (SAR) and Material Science Applications

The derivatization of this compound is a key strategy for developing new compounds for structure-activity relationship (SAR) studies in drug discovery and for creating novel materials.

SAR Studies: Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov By systematically modifying the structure of this compound, researchers can probe the structural requirements for a specific biological activity. For example, a library of compounds can be synthesized by performing various cross-coupling reactions at the C6 position to introduce different substituents. These derivatives can then be screened for their biological effects, and the results can be used to build an SAR model that guides the design of more potent and selective compounds. Quinoxaline-2,3-dione derivatives have been investigated as neuroprotective agents and for their effects on human cancer cell lines. nih.govresearchgate.net

The table below illustrates how different substituents, introduced via the reactions discussed, can be used to explore SAR.

| Position of Modification | Reaction Type | Introduced Group (R) | Potential SAR Exploration |

|---|---|---|---|

| C6 | Suzuki Coupling | Aryl, Heteroaryl | Steric bulk, electronic effects, H-bonding potential |

| C6 | Sonogashira Coupling | Alkynyl | Linear geometry, introduction of further reactive sites |

| C6 | Buchwald-Hartwig | Amino, Amido | H-bond donor/acceptor capacity, basicity |

| N1 | Demethylation/Re-alkylation | Alkyl, Benzyl | Lipophilicity, steric hindrance |

Material Science Applications: The rigid, planar structure of the quinoxaline core, combined with its electronic properties, makes it an attractive component for advanced materials. Quinoxaline derivatives have found applications as organic semiconductors, dyes, and fluorescent materials. nih.gov By introducing specific functional groups through the derivatization of this compound, the electronic and photophysical properties of the molecule can be fine-tuned. For example, extending the π-conjugation through Suzuki or Sonogashira couplings can shift the absorption and emission spectra, leading to new dyes or fluorescent probes. The ability to create a diverse range of derivatives makes this compound a valuable platform for developing materials with tailored properties for applications in electronics and photonics.

Interactions with Biomolecular Systems and Mechanistic Probes

Exploration of Molecular Targets and Binding Mechanisms

Quinoxaline (B1680401) derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a range of pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comnih.govunav.edu

Enzyme Inhibition and Activation Mechanisms

While specific enzymatic inhibition or activation mechanisms for 6-Bromo-1-methylquinoxaline-2,3-dione are not extensively detailed in the reviewed literature, the broader class of quinoxaline derivatives has been shown to act as inhibitors of various enzymes. For instance, certain quinoxaline derivatives function as kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Quinoxaline 1,4-dioxides have demonstrated the ability to inhibit VEGFR-2 and SRC kinases. nih.gov Additionally, some quinoxaline compounds have been identified as inhibitors of topoisomerase I and/or II, enzymes vital for DNA replication and repair, highlighting a potential mechanism for their anticancer properties. mdpi.com The inhibitory action of quinoxaline derivatives can also extend to enzymes in pathogenic organisms, such as the trypanothione reductase in Trypanosoma cruzi, suggesting a mechanism for their antiparasitic activity. frontiersin.org

Receptor Binding and Ligand-Target Interactions

Quinoxaline-2,3-diones are recognized as potent antagonists of ionotropic glutamate receptors, particularly kainate and AMPA receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on N1-substituted quinoxaline-2,3-diones have revealed that substitutions at the N1-, 6-, and 7-positions significantly influence their binding affinity and selectivity for different kainate receptor subtypes (GluK1-3 and GluK5). nih.gov For example, specific substitutions can lead to compounds with a high affinity for the GluK3 receptor subtype. nih.gov

X-ray crystallography studies of related quinoxaline-2,3-dione analogs in complex with the ligand-binding domain of the GluK1 receptor have shown that these molecules can stabilize the receptor in an open conformation, which is consistent with an antagonistic binding mode. nih.govnih.gov This interaction prevents the conformational changes necessary for receptor activation, thereby blocking downstream signaling pathways.

Biophysical Characterization of Compound-Biomolecule Complexes (e.g., SPR, ITC)

Structure-Activity Relationship (SAR) Investigations via Systematic Structural Modifications

Systematic structural modifications of the quinoxaline scaffold have been instrumental in elucidating the structure-activity relationships (SAR) for various biological activities. For quinoxaline-2,3-diones acting as kainate receptor antagonists, modifications at the N1, 6, and 7 positions have been explored. nih.gov The introduction of a halogen atom, such as bromine, into the quinoxaline structure has been shown to positively influence the ability of these compounds to inhibit tumor cell growth. nih.govnih.gov

In the context of anticancer activity, SAR studies of quinoxaline–arylfuran derivatives revealed that the nature of substituents on the phenyl ring significantly affects their inhibitory activity against cancer cell lines. nih.gov Specifically, side chains with hydrogen-bond acceptors or donors were found to enhance the activity. nih.gov Furthermore, research on 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents has identified that specific bromo-substituted derivatives possess dual effects. nih.gov

Elucidation of Biological Action Mechanisms at the Molecular and Cellular Level (excluding human clinical data)

The biological actions of quinoxaline derivatives are diverse and depend on their specific chemical structures. At the molecular level, their mechanisms can involve the inhibition of key enzymes like kinases and topoisomerases, or the antagonism of receptors such as glutamate receptors. rsc.orgmdpi.comnih.gov

At the cellular level, the effects of quinoxaline derivatives have been observed in various contexts. For example, certain quinoxaline derivatives have been shown to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov In the context of antiparasitic activity, quinoxaline derivatives can induce morphological changes in trophozoites of Entamoeba histolytica, including chromatin remodeling and an increase in reactive oxygen species (ROS). frontiersin.org Some quinoxaline-arylfuran derivatives have also been found to trigger ROS generation and induce apoptosis in cancer cells. nih.gov Furthermore, the introduction of a bromine atom into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells compared to a nitro group. nih.gov

Development of this compound as a Chemical Probe for Biological Pathways

While the development of this compound specifically as a chemical probe for biological pathways is not explicitly documented, the characteristics of quinoxaline-2,3-diones make them suitable candidates for such applications. Their well-defined interactions with specific receptor subtypes, such as the kainate receptors, suggest their potential use in dissecting the roles of these receptors in various physiological and pathological processes. nih.gov The fluorescent properties of some quinoxaline derivatives also suggest their utility as absorption or fluorescent probes. nih.gov Given the established biological activities and the potential for further functionalization, this compound and its analogs could be developed into valuable tools for chemical biology research to investigate specific biological pathways.

Applications in Materials Science and Advanced Chemical Technologies

Incorporation into Functional Polymers and Organic Electronics

While specific research on the incorporation of 6-Bromo-1-methylquinoxaline-2,3-dione into functional polymers is not extensively documented, the broader class of quinoxaline (B1680401) derivatives has demonstrated significant potential in the field of organic electronics. Quinoxaline-based molecules are recognized for their electron-accepting properties, making them valuable building blocks for organic semiconductors. These materials are crucial components in organic thin-film transistors (OTFTs) and other electronic devices. The introduction of a bromine atom to the quinoxaline scaffold can further enhance these properties by influencing the material's electronic structure and intermolecular interactions, which are critical for efficient charge transport.

The synthesis of novel isoindigo-based organic semiconductors, for instance, has explored the effect of bromination on the chemical and electrical properties of the resulting compounds. Although structurally different, this research highlights a general strategy in the design of organic electronic materials where halogenation is used to tune performance. It is plausible that this compound could be utilized as a monomer or a dopant in conjugated polymers to modulate their electronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Assembly and Supramolecular Architectures

The field of supramolecular chemistry often leverages specific intermolecular interactions to construct complex and functional architectures. While direct studies on the self-assembly of this compound are limited, the molecular structure possesses features conducive to forming ordered assemblies. The presence of carbonyl groups and the aromatic system allows for various non-covalent interactions, including hydrogen bonding (in its tautomeric forms or with other molecules), π-π stacking, and halogen bonding.

The bromine atom, in particular, can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been increasingly utilized as a tool for crystal engineering and the design of supramolecular assemblies. The interplay of these interactions could direct the self-assembly of this compound into well-defined one-, two-, or three-dimensional structures with potentially interesting material properties. The specific substitution pattern of the methyl and bromo groups would influence the geometry and stability of such supramolecular architectures.

Photoactive and Optoelectronic Properties

Quinoxaline-2,3-dione derivatives are known to possess interesting photoactive and optoelectronic properties. Studies on related compounds have shown their potential for use in applications such as dye-sensitized solar cells. The core structure can act as an effective electron acceptor, a key characteristic for components in photovoltaic devices. The absorption and emission properties of these molecules can be tuned by chemical modification.

The introduction of a bromine atom and a methyl group to the quinoxaline-2,3-dione scaffold is expected to modulate its photophysical characteristics. The heavy bromine atom can influence the excited state dynamics through the heavy-atom effect, potentially promoting intersystem crossing and influencing fluorescence and phosphorescence properties. Research on other quinoxaline-based molecules has demonstrated that they can be designed to exhibit deep blue light emission, a desirable feature for display technologies. Theoretical studies, such as those employing density functional theory (DFT), have been used to predict the electronic and optical properties of new quinoxaline-2,3-dione derivatives, providing insights into their potential as materials for organic solar cells.

Sensing and Detection Applications

The quinoxaline scaffold is a common feature in the design of chemosensors for the detection of various analytes, including metal ions. The nitrogen atoms within the quinoxaline ring and the carbonyl oxygens of the dione (B5365651) moiety can act as binding sites for cations. While specific studies on this compound as a sensor are not prominent, related quinoxaline derivatives have been successfully employed in electrochemical sensors and as colorimetric and fluorescent probes. For example, a molecularly imprinted polymer sensor was developed for the electrochemical determination of quinoxaline-2-carboxylic acid, demonstrating the utility of the quinoxaline core in molecular recognition. The presence of the bromo and methyl substituents on the aromatic ring of this compound could influence its selectivity and sensitivity towards specific analytes.

Role in Corrosion Inhibition Mechanisms

A significant area of application for quinoxaline derivatives is in the field of corrosion inhibition, particularly for the protection of metals like mild steel in acidic environments. These organic compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons, which facilitate strong adsorption.

Studies on various quinoxaline derivatives have consistently shown their efficacy as corrosion inhibitors. The mode of inhibition is typically mixed-type, meaning they affect both the anodic and cathodic reactions of the corrosion process. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

The presence of a bromine atom in the structure of this compound is likely to play a crucial role in its corrosion inhibition properties. Halogen substituents can enhance the adsorption process through their electronic effects and by participating in interactions with the metal surface. Research on a similar compound, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX), has demonstrated significant corrosion inhibition efficiency for mild steel in a hydrochloric acid solution.

Table of Research Findings on Quinoxaline Derivatives in Corrosion Inhibition

| Compound/Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | Mild Steel | 1.0 M HCl | 89 | Weight Loss, Potentiodynamic Polarization |

| 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one | Mild Steel | 1 M HCl | >90 at 100ppm | Electrochemical, Spectroscopic |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | Mild Steel | 1.0 M HCl | 89.07 | Electrochemical |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | Mild Steel | 1.0 M HCl | 87.64 | Electrochemical |

Future Research Directions for this compound

The scientific community's interest in quinoxaline derivatives continues to grow due to their wide-ranging biological activities and applications in materials science. ijpsjournal.comipp.pt this compound, a specific analogue within this class, presents a promising scaffold for further investigation. While foundational knowledge exists, numerous avenues for future research remain unexplored. This article outlines key future research directions aimed at unlocking the full potential of this compound.

Q & A

Basic: What are the primary synthetic routes for 6-Bromo-1-methylquinoxaline-2,3-dione?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid under acidic conditions (e.g., HCl), yielding 6-bromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent functionalization, such as methylation at the 1-position, can be achieved using methylating agents (e.g., methyl iodide) under basic conditions. Chlorination steps may involve phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) to introduce reactive leaving groups .

Advanced: How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

The bromine atom exerts a strong electron-withdrawing (-R) effect, activating specific positions on the quinoxaline ring. For example, in 6-bromo-2,3-dichloroquinoxaline, the chlorine at the 3-position is more reactive toward nucleophiles due to resonance stabilization from the bromine at the 6-position. This regioselectivity can be confirmed by analyzing reaction outcomes (e.g., exclusive formation of 6-bromo-2-chloro-3-hydrazinylquinoxaline over other isomers) and validated via NMR spectroscopy to track substituent positions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). Substituent effects from bromine cause downfield shifts in adjacent carbons (e.g., C6 at ~122 ppm in 6-bromo derivatives) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1479 cm⁻¹ (C-N vibrations) confirm the dione structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for dihydrazinyl derivatives) validate molecular weight and fragmentation patterns .

Advanced: How can contradictory reactivity data in quinoxaline bromination be resolved?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., electrophilic vs. radical bromination). For instance, bromination of quinoxaline derivatives in acetic acid with Br₂ may yield multiple products depending on temperature and catalyst. To resolve discrepancies:

Control Experiments : Vary reaction conditions (e.g., stoichiometry, solvent polarity).

Computational Modeling : Use DFT calculations to predict bromine’s electrophilic affinity at specific ring positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。